The compound 4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic molecule with potential applications in various scientific fields. It features a unique structure that combines a cyclopentafuran core with a tert-butyl(dimethyl)silyl group and an octenyl substituent. This compound may be utilized in synthetic organic chemistry and materials science due to its distinctive properties.
The chemical is synthesized from various precursors involving silyl ether chemistry and cyclization reactions. Its detailed synthesis methods are outlined in scientific literature and patents, which provide insights into its preparation and potential uses.
This compound can be classified under:
The synthesis of 4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate involves several key steps:
Technical details such as reaction conditions (temperature, solvents), catalysts used (if any), and yields are crucial for replicating this synthesis.
The molecular structure of 4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate can be represented using various structural formulas:
CC(=CCC\C(=C\Cc1c(O[Si](C)(C)C(C)(C)C)cc(O)c(C(=O)C)c1O[Si](C)(C)C(C)(C)C)\C)C
InChI=1S/C30H52O4Si2/c1-21(2)16-15-17-22(3)18-19-24-26(33-35(11,12)29(5,6)7)20-25(32)27(23(4)31)28(24)34-36(13,14)30(8,9)10/h16,18,20,32H...
This structure indicates the presence of multiple functional groups and a complex cyclic framework that contributes to its chemical behavior.
The compound can participate in various chemical reactions typical for silyl ethers and cyclic compounds:
Technical details regarding reaction conditions and expected yields are essential for understanding its reactivity.
The mechanism of action for this compound largely depends on its application context. For instance:
Data on kinetics and thermodynamics related to these processes would enhance understanding.
Relevant data such as melting point, boiling point, and specific heat capacity would provide further insights into its physical behavior.
This compound has potential applications in:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8